molecular formula C7H13N3 B13577526 (S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine

(S)-1-(1-Methyl-1H-imidazol-5-yl)propan-2-amine

Cat. No.: B13577526
M. Wt: 139.20 g/mol
InChI Key: XKUDYRPWUDVKEY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is a chiral amine compound featuring an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylimidazole and (S)-2-chloropropane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the imidazole ring.

    Nucleophilic Substitution: The deprotonated imidazole undergoes nucleophilic substitution with (S)-2-chloropropane to form the desired product.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The imidazole ring can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include H₂O₂ and KMnO₄, typically under acidic or basic conditions.

    Reduction: LiAlH₄ and NaBH₄ are used under anhydrous conditions to prevent hydrolysis.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield imidazole N-oxides.

    Reduction: Reduction may lead to the formation of secondary or tertiary amines.

    Substitution: Substitution reactions may produce alkylated or acylated imidazole derivatives.

Scientific Research Applications

(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the role of imidazole-containing compounds in biological systems.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, in biological systems.

    Pathways Involved: It modulates biochemical pathways by binding to its targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(1H-imidazol-5-yl)propan-2-amine: Lacks the methyl group on the imidazole ring.

    (2S)-1-(1-methyl-1H-imidazol-4-yl)propan-2-amine: Has the methyl group at a different position on the imidazole ring.

    (2S)-1-(1-methyl-1H-imidazol-5-yl)butan-2-amine: Contains an additional carbon in the alkyl chain.

Uniqueness

(2S)-1-(1-methyl-1H-imidazol-5-yl)propan-2-amine is unique due to its specific substitution pattern on the imidazole ring and its chiral center, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

(2S)-1-(3-methylimidazol-4-yl)propan-2-amine

InChI

InChI=1S/C7H13N3/c1-6(8)3-7-4-9-5-10(7)2/h4-6H,3,8H2,1-2H3/t6-/m0/s1

InChI Key

XKUDYRPWUDVKEY-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CC1=CN=CN1C)N

Canonical SMILES

CC(CC1=CN=CN1C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.